3-Bromo-isoxazole-5-boronic acid pinacol ester
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves substitution reactions . For example, Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is synthesized through two substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structures are solved by direct methods using software like SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also common .Scientific Research Applications
Synthesis and Characterization :
- Liao et al. (2022) utilized a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, as a raw material in synthesis. The study focused on the compound's structure, which was confirmed through various spectroscopic methods and X-ray diffraction. Density functional theory (DFT) was used to calculate the molecular structure, aligning with the X-ray diffraction results (Liao et al., 2022).
- Yang et al. (2021) synthesized 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, an organic intermediate with pyrazole heterocycle and borate functional group. The molecular structure was confirmed through spectroscopy and X-ray diffraction, and further validated with DFT studies (Yang et al., 2021).
Applications in Polymer Chemistry :
- Fischer et al. (2013) discussed the use of related boronate ester compounds in the synthesis of heterodisubstituted polyfluorenes for fluorescence applications. These compounds facilitated the creation of nanoparticles with high fluorescence emission, demonstrating potential in advanced materials and nanotechnology (Fischer et al., 2013).
- Grigoras and Antonoaia (2005) studied the palladium-catalyzed Suzuki coupling of a similar boronate ester with various monomers to synthesize conjugated polymers. These polymers were characterized for their optical properties, suggesting applications in optoelectronics and materials science (Grigoras & Antonoaia, 2005).
Advanced Synthesis Techniques :
- Rheault et al. (2009) utilized a microwave-assisted synthesis approach for N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles. This method demonstrates the potential of advanced synthesis techniques in producing novel compounds efficiently (Rheault et al., 2009).
Mechanism of Action
Target of Action
The primary target of the 3-Bromo-isoxazole-5-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction. The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the kinetics of similar compounds, such as phenylboronic pinacol esters, are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, where the compound acts as an organoboron reagent .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of the reaction it participates in is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Properties
IUPAC Name |
3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BBrNO3/c1-8(2)9(3,4)15-10(14-8)6-5-7(11)12-13-6/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZCYCSYAARCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BBrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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